Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate
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Overview
Description
Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethyl and cyano groups. Common reagents used in these reactions include ethyl cyanoacetate, trifluoromethylbenzene, and various amines. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is studied for its interactions with biological molecules and potential as a tool for probing biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and cyano groups can enhance its binding affinity and selectivity for these targets, leading to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Thiophene-2-carboxylic acid derivatives: Compounds with a thiophene ring and various functional groups.
Uniqueness
Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is unique due to its combination of a trifluoromethyl group, a cyano group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19F6N3O3S |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C21H19F6N3O3S/c1-4-14-11(3)34-17(15(14)10-28)30-19(21(25,26)27,18(32)33-5-2)29-16(31)12-7-6-8-13(9-12)20(22,23)24/h6-9,30H,4-5H2,1-3H3,(H,29,31) |
InChI Key |
OYKGXOQCPBIROO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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